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Compound of Interest

Compound Name:
(S)-3''-Hydroxy Pravastatin

Sodium Salt

CAS No.: 722504-45-2

Cat. No.: B563425

Get Quote

Differentiation, Origin, and Analytical Control in Drug Development

Executive Summary
In the development and quality control of Pravastatin (an HMG-CoA reductase inhibitor),

distinguishing between its structural isomers and oxidative metabolites is critical for

establishing mass balance and ensuring patient safety.[2]

This guide provides a deep-dive comparison between two distinct related substances:

(S)-3''-Hydroxy Pravastatin: A polar, oxidative metabolite formed on the ester side chain.[1][2]

3-

-Iso-Pravastatin: A stereochemical isomer (epimer) formed via degradation or enzymatic
inversion at the decalin ring.[1][2]
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While both result in loss of pharmacological potency, their presence signals different root

causes—oxidative instability/metabolism versus pH-dependent hydrolysis/isomerization.[1] This

guide outlines the causality, biological implications, and self-validating HPLC/MS protocols for

their separation.[1]

Part 1: Structural & Stereochemical
Characterization[1]
To control these impurities, one must first understand their specific stereochemical deviations

from the parent molecule.

Parent Molecule: Pravastatin Sodium[3][4][5][6][7]
Core Structure: Hexahydronaphthalene (decalin) ring with a

-hydroxyl group and a 2-methylbutyryl ester side chain.[1][2]

Key Stereocenters: The active pharmacophore resides in the dihydroxyheptanoic acid chain

(

), but the ring stereochemistry (

-hydroxyl) is crucial for binding affinity.[2]

The Comparators
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Feature
3-

-Iso-Pravastatin
(S)-3''-Hydroxy Pravastatin

Type Stereoisomer (Epimer) Oxidative Metabolite

CAS Registry 81093-43-8 136657-41-5

Molecular Formula (Same as Parent) (+1 Oxygen)

Mass Shift (

m)
0 Da (Isobaric) +16 Da

Structural Change

Inversion of the hydroxyl group

on the decalin ring from

(active) to

(inactive).[1][2]

Hydroxylation at the 3''-position

of the 2-methylbutyryl ester

side chain.

Polarity
Similar to parent (slightly less

polar).[1][2]

Significantly more polar (elutes

earlier in RP-HPLC).[1][2]

Technical Note: The nomenclature "3-

" can be confusing due to varying numbering systems. In IUPAC terms regarding

the decalin ring, this represents the epimerization of the hydroxyl group at position 6

(naphthalene numbering) or position 3 (compactin numbering).[2] It is

thermodynamically more stable but biologically inactive.[1][2]

Part 2: Genesis & Origin Mechanisms[1]
Understanding how these impurities form allows researchers to predict their presence during

stability testing (shelf-life) versus pharmacokinetic (PK) profiling.[1][2]
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3- -Iso-Pravastatin: The Acid-Catalyzed Degradant
This compound is primarily a degradation product.[1] In the acidic environment of the stomach

(pH < 2), the allylic hydroxyl group on the Pravastatin ring undergoes acid-catalyzed

isomerization.

Mechanism: Protonation of the hydroxyl

Formation of a transient carbocation

Nucleophilic attack by water from the less hindered face (

-face).[2]

Implication: High levels in stability samples indicate insufficient buffering or moisture ingress

leading to localized acidity.[1][2]

(S)-3''-Hydroxy Pravastatin: The Enzymatic Metabolite
This compound is a major human metabolite, formed via the cytochrome P450 system (though

Pravastatin is not extensively metabolized by CYP3A4, this specific oxidation occurs via other

enzymatic pathways including sulfation/hydroxylation sequences).[1][2]

Mechanism: Regioselective oxidation of the terminal methyl group on the side chain.

Implication: High levels in plasma samples are expected; high levels in drug product indicate

microbial contamination or oxidative degradation.[2]

Visualization: Formation Pathways[3][8]

Pravastatin
(Parent Drug)

Acidic Environment
(pH < 2.0 / Stomach)Hydrolysis Risk

Hepatic Metabolism
(Enzymatic)

First Pass

3-alpha-Iso-Pravastatin
(Stereoisomer)

CAS: 81093-43-8

Allylic Rearrangement
(Epimerization)

(S)-3''-Hydroxy Pravastatin
(Oxidative Metabolite)

CAS: 136657-41-5

Side-chain Oxidation
(+16 Da)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.caymanchem.com/product/35748/3alpha-hydroxy-pravastatin-sodium-salt
https://www.sigmaaldrich.cn/CN/zh/product/usp/1554228
https://www.caymanchem.com/product/35748/3alpha-hydroxy-pravastatin-sodium-salt
https://www.sigmaaldrich.cn/CN/zh/product/usp/1554228
https://www.caymanchem.com/product/35748/3alpha-hydroxy-pravastatin-sodium-salt
https://www.sigmaaldrich.cn/CN/zh/product/usp/1554228
https://www.sigmaaldrich.cn/CN/zh/product/usp/1554228
https://www.benchchem.com/product/b563425/docs?utm_src=pdf-body-img#technical-guide-s-3-hydroxy-pravastatin-vs-3-iso-pravastatin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563425?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Mechanistic divergence of Pravastatin impurities. 3-

-iso arises from chemical instability, while 3''-hydroxy is a product of biological clearance.[1][2]

Part 3: Analytical Strategy & Protocols
As an Application Scientist, the challenge lies in separation. The 3-

-iso form is isobaric to the parent, rendering standard low-res MS insufficient for differentiation
without chromatographic resolution.[1]

Protocol A: High-Resolution HPLC-UV/MS (Self-
Validating)
This protocol is designed to separate the parent from the isomer (critical pair) while detecting

the polar metabolite.[2]

Chromatographic Conditions:

Column: C18 with high carbon load (e.g., Waters Symmetry C18 or Phenomenex Luna C18),

mm, 3.5

m.[1][2]

Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (adjusted with acetic acid). Why? Acidic

pH suppresses ionization of the carboxylic acid, improving retention and peak shape.

Mobile Phase B: Acetonitrile (ACN).[1]

Flow Rate: 1.0 mL/min.[1][2][3]

Detection: UV at 238 nm (max absorption for diene system) + ESI MS (Negative Mode).

Gradient Profile:
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Time (min) % Mobile Phase A % Mobile Phase B Event

0.0 85 15
Isocratic Hold
(Elute polar 3''-OH)

5.0 85 15 Begin Gradient

20.0 50 50 Elute Parent & Isomer

25.0 50 50 Wash

| 26.0 | 85 | 15 | Re-equilibrate |

System Suitability (Self-Validation Steps):
Resolution Check: The resolution (

) between Pravastatin and 3-

-iso-pravastatin must be

.[1][2] If

, lower the %B start or reduce column temperature to 25°C.

Mass Validation:

Pravastatin: m/z 423

[1][2]

3-

-Iso: m/z 423

(Must be identified by RT).

3''-Hydroxy: m/z 439

(Confirmed by +16 Da shift).[1][2]
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Analytical Decision Logic

Unknown Sample
(Plasma or Drug Product)
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No

Identify: (S)-3''-Hydroxy Pravastatin
(Metabolite)

Yes (Earlier RT)

Check Retention Time (RT)
Relative to Standard

Yes

Identify: Pravastatin

Match Parent RT

Identify: 3-alpha-Iso-Pravastatin
(Degradant)

Shifted RT (Usually Later)

Click to download full resolution via product page

Figure 2: Logical workflow for identifying Pravastatin related compounds. Note that 3''-Hydroxy

is distinguished by mass, while 3-

-Iso relies on chromatographic resolution.[1][2]

Part 4: Biological & Regulatory Context[1]
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Potency and Toxicity
Pravastatin: High affinity for HMG-CoA reductase (

in nanomolar range).[1][2]

3-

-Iso-Pravastatin: The epimerization causes a drastic loss in binding affinity (approx. 1/10 to
1/40 activity of parent).[1][2] It is generally considered a low-toxicity impurity but must be
controlled as it dilutes efficacy.[1][2]

(S)-3''-Hydroxy Pravastatin: Exhibits negligible inhibitory activity.[1][2][4] However, as a major

human metabolite, its toxicology profile is well-characterized and generally considered safe

at physiological levels.[1]

Regulatory Limits (ICH Q3A/Q3B)
For a drug product:

Reporting Threshold: 0.1%

Identification Threshold: 0.2% (requires structural confirmation).[1][2]

Qualification Threshold: 0.2% (requires safety data if exceeded).

Note: Because 3''-Hydroxy is a major human metabolite, it may be exempted from strict

qualification limits in drug products if it is formed in vivo at higher levels than found in the

impurity profile (per ICH M3(R2)).[1][2]

References
USP Monographs: Pravastatin Sodium.United States Pharmacopeia.[1][2] (Provides the

official regulatory limits for "Related Compound A" and "Related Compound B").

[1][2]

Zhang, X., et al. (2016).
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-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS."[1][2][5]
Biomedical Chromatography, 30(4), 548-554.[1][2][5] (Establishes the LC-MS/MS separation
protocol).

Everett, D.W., et al. "Biotransformation of pravastatin sodium in humans."[1][2] Drug

Metabolism and Disposition. (Foundational paper on the 3''-hydroxy metabolite pathway).

FDA Pharmacology Review: Pravachol (Pravastatin Sodium).Center for Drug Evaluation and

Research.[1] (Details the activity ratios of metabolites vs. parent).

Kawabata, K., et al. (2005). "Quantitative determination of pravastatin and R-416, its main

metabolite in human plasma."[1][2] Journal of Chromatography B. (Identifies R-416 as the 3-

alpha isomer).

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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